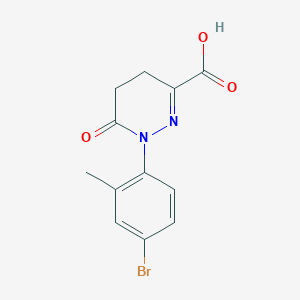![molecular formula C11H12INO4 B6644265 Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)
Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate, commonly known as MIAM, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of the benzoylphenylurea family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MIAM is not yet fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MIAM has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. Inflammatory cytokine production has been shown to be reduced in vitro, suggesting that MIAM may have anti-inflammatory properties. Additionally, MIAM has been shown to inhibit the formation of beta-amyloid fibrils, which are a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MIAM in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, its potential use in cancer research, anti-inflammatory research, and Alzheimer's disease research makes it a versatile compound for a range of experiments. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on MIAM. One area of interest is in further understanding its mechanism of action, which may provide insights into its potential use in a variety of research applications. Additionally, further studies on its potential use in cancer research, anti-inflammatory research, and Alzheimer's disease research may lead to the development of new treatments for these diseases. Finally, there is potential for the synthesis of new derivatives of MIAM that may have improved efficacy and fewer limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of MIAM involves the reaction of 3-hydroxy-4-iodobenzoic acid with methylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain MIAM. This synthesis method has been well-established in the literature and has been used by many researchers to obtain MIAM for their experiments.
Applications De Recherche Scientifique
MIAM has been investigated for its potential use in a variety of scientific research applications. One notable area of interest is in cancer research, as MIAM has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in vitro. Additionally, MIAM has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid fibrils in vitro.
Propriétés
IUPAC Name |
methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO4/c1-13(6-10(15)17-2)11(16)7-3-4-8(12)9(14)5-7/h3-5,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHFZPCMWARAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=CC(=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)



![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)